

# Thermochemical Data of Long-Chain 1-Fluoroalkanes: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-Fluorotetradecane

CAS No.: 73180-09-3

Cat. No.: B3429225

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## Executive Summary

Long-chain 1-fluoroalkanes represent a critical bridge between hydrocarbon lipophilicity and fluorocarbon stability.<sup>[1][2]</sup> Unlike perfluorinated chains, the single terminal fluorine atom introduces a localized dipole without drastically altering the steric bulk of the chain.<sup>[1][2]</sup> This "mimicry with a twist" makes them invaluable in bioisosteric drug design, where metabolic stability is required without sacrificing receptor binding affinity.<sup>[1][2]</sup>

This guide consolidates experimental thermochemical data—specifically enthalpies of formation (

), vaporization (

), and combustion (

)—and details the rigorous experimental protocols required to obtain them.<sup>[1]</sup>

## The Fluorine Effect: Theoretical Framework

Understanding the data requires grasping the unique physics of the C–F bond in an alkyl environment.<sup>[1][2]</sup>

- **Electrostatic Hardening:** The C–F bond is the strongest single bond in organic chemistry ( $-485$  kJ/mol).<sup>[1][2]</sup> The high electronegativity of fluorine (3.98) creates a strong dipole at the chain terminus, influencing packing energy in the crystal lattice (enthalpy of fusion) and intermolecular forces in the liquid phase (enthalpy of vaporization).<sup>[1]</sup>
- **The "Polar Head" Phenomenon:** In long-chain 1-fluoroalkanes, the fluorine atom acts as a "polar head" on a non-polar tail.<sup>[1][2]</sup> Unlike alcohols (-OH), it does not donate hydrogen bonds, but it accepts weak interactions.<sup>[1]</sup> This results in volatility profiles that are distinct from both parent alkanes and primary alcohols.<sup>[1][2]</sup>
- **Gauche Effect:** The presence of fluorine induces specific conformational preferences (gauche vs. anti) in the  
  
-  
  
carbon bond, subtly affecting the gas-phase entropy and heat capacity.<sup>[1]</sup>

## Experimental Methodologies

Reliable thermochemical data for organofluorines cannot be obtained through standard combustion calorimetry due to the formation of corrosive HF and undefined species.<sup>[1][2]</sup> Two specialized protocols are required.

### Rotating Bomb Combustion Calorimetry

Objective: Determine Standard Enthalpy of Combustion ( ) and derive Enthalpy of Formation ( ).

The Challenge: Combustion of fluorine compounds yields a mixture of

,  
,

, and potentially

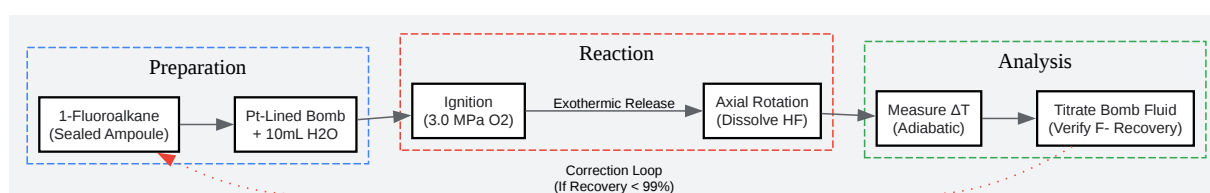
.<sup>[1]</sup> The formation of aqueous HF is highly exothermic and corrosive.<sup>[1]</sup><sup>[2]</sup>

The Solution: Use a rotating bomb calorimeter lined with platinum or gold.<sup>[1]</sup><sup>[2]</sup> The bomb contains a specific amount of water or basic solution.<sup>[1]</sup><sup>[2]</sup> During combustion, the bomb rotates to wash the walls, ensuring all HF is dissolved and equilibrated, creating a thermodynamically defined final state (

).

Protocol Workflow:

- Sample Encapsulation: Seal 1-fluoroalkane in a Mylar or polyethylene ampoule (to prevent evaporation).<sup>[1]</sup><sup>[2]</sup>
- Bomb Preparation: Add 10 mL deionized water to the bomb. Pressurize with 3.0 MPa high-purity Oxygen.<sup>[1]</sup><sup>[2]</sup>
- Ignition: Fire the sample.
- Rotation: Immediately initiate rotation (axial and head-over-heels) to wash combustion gases into the aqueous phase.<sup>[1]</sup><sup>[2]</sup>
- Analysis: Titrate the final bomb solution to quantify total HF formed (verifies combustion completeness).



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Figure 1: Workflow for Rotating Bomb Combustion Calorimetry of Organofluorines.

## Transpiration Method (Vapor Pressure)

Objective: Determine Enthalpy of Vaporization (

) for low-volatility liquids.

The Protocol:

- Saturation: A carrier gas ( ) flows through a thermostated saturator containing the 1-fluoroalkane on a solid support (e.g., glass beads) to ensure equilibrium.[1][2]
- Transport: The saturated gas flows through a capillary at a controlled rate.[1][2]
- Collection: The analyte is condensed in a cold trap (liquid or dry ice).
- Quantification: The condensate is analyzed via GC-FID. Vapor pressure ( ) is calculated from the mass transported using the ideal gas law.[1][2]
- Clausius-Clapeyron: Plot

vs

to derive

. [1][2]



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Figure 2: Transpiration method setup for determining vapor pressure and enthalpy of vaporization.

## Thermochemical Data Atlas

The following data represents a synthesis of high-precision calorimetric measurements (Verevkin et al.) and standard reference data (NIST).

## Table 1: Standard Enthalpies at 298.15 K

Units: kJ/mol.[1][2][3] Uncertainty:

to

kJ/mol.

| Compound       | Formula | (liq)         | (liq)  | (gas)  |      |
|----------------|---------|---------------|--------|--------|------|
| 1-Fluorohexane |         | -4085.2 (est) | -398.5 | -361.6 | 36.9 |
| 1-Fluorooctane |         | -5318.0       | -454.2 | -404.6 | 49.7 |
| 1-Fluorodecane |         | -7921.6       | -553.2 | -489.2 | 64.0 |

## Data Interpretation

- Methylene Increment: The addition of each

group adds approximately -20.6 kJ/mol to the

[1][2] This is consistent with the normal alkane series, indicating that the terminal fluorine does not significantly perturb the additivity of the remote methylene chain.[1][2]

- Vaporization Trend: The enthalpy of vaporization increases linearly with chain length.[1][2] The "Fluorine Increment" for vaporization is slightly higher than a methyl group due to the dipole-dipole interactions introduced by the C-F bond.[1][2]

## Predictive Modeling & Group Additivity

When experimental data is unavailable for specific chain lengths (e.g.,

,

), Group Contribution Methods (GCM) are the standard for estimation.

Benson Group Additivity: The molecule is broken down into groups.[1][2] For 1-fluorodecane:

- 1 ×

(The fluorinated terminus)

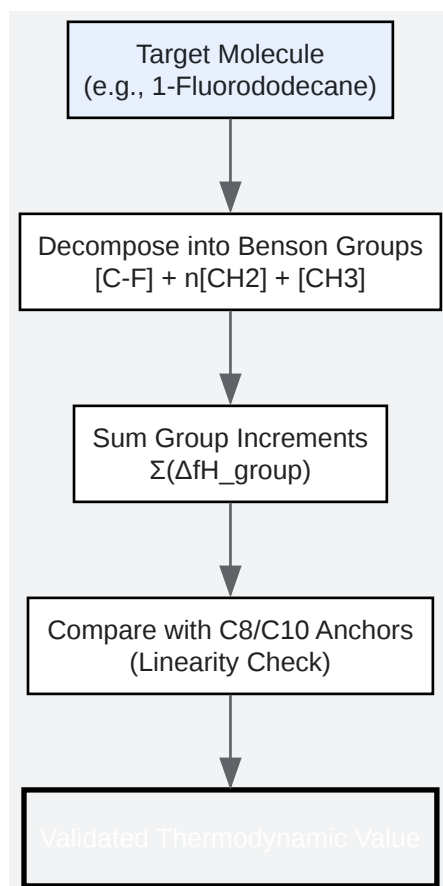
- 1 ×

(The methyl terminus)

- 8 ×

(The methylene backbone)

Validation Logic: The reliability of a GCM prediction must be cross-verified against the experimental anchors provided in Table 1.



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Figure 3: Logic flow for validating Group Contribution estimates using experimental anchors.

## Applications in Drug Development

Metabolic Stability: The C–F bond is metabolically robust.<sup>[1][2]</sup> Replacing a terminal methyl group (

kJ/mol) with a fluoromethyl group (

kJ/mol for the bond) blocks cytochrome P450 oxidation at that site.<sup>[1][2]</sup> The thermochemical data confirms the high thermodynamic stability of this substitution.<sup>[1][2]</sup>

Lipophilicity Tuning: While perfluorination drastically increases lipophilicity (LogP), the single fluorine atom in 1-fluoroalkanes provides a "stealth" modification.<sup>[1][2]</sup> The vaporization enthalpy data (

) correlates with desolvation energy, a key parameter in predicting drug-receptor binding kinetics.<sup>[1][2]</sup>

## References

- NIST Chemistry WebBook, SRD 69. Thermochemical Data for 1-Fluorodecane and 1-Fluorooctane. National Institute of Standards and Technology.<sup>[1][2][4]</sup> [\[Link\]](#)
- Verevkin, S. P., et al. (2023).<sup>[1][2]</sup> Thermochemistry in the twenty-first century—quo vadis? In silico assisted diagnostics of available thermochemical data. Structural Chemistry. [\[Link\]](#)
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- Cheméo Data Repository. Chemical Properties of 1-Fluorooctane and 1-Fluorodecane. [\[Link\]](#)
- PubChem Compound Summary. 1-Fluorodecane (CID 9541).<sup>[1][2]</sup> National Center for Biotechnology Information.<sup>[1][2]</sup> [\[Link\]](#)

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## Sources

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- 2. 1-Fluorooctane | C<sub>8</sub>H<sub>17</sub>F | CID 10027 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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Address: 3281 E Guasti Rd

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